Cefuzonam - 82219-78-1

Cefuzonam

Catalog Number: EVT-336086
CAS Number: 82219-78-1
Molecular Formula: C16H15N7O5S4
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefuzonam is a semisynthetic cephalosporin antibiotic developed in Japan. [, , , , ] It is classified as a third-generation cephalosporin, known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , , , , , ] In scientific research, cefuzonam serves as a valuable tool for investigating bacterial resistance, antibiotic penetration into various tissues, and synergistic effects with other antimicrobial agents. [, , , , , , , , ]

Source and Classification

Cefuzonam belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. These compounds are characterized by their beta-lactam ring structure, which is crucial for their antibacterial activity. Cefuzonam is synthesized from 7-aminocephalosporanic acid and other chemical precursors, which contribute to its enhanced pharmacological properties .

Synthesis Analysis

Methods and Technical Details

Cefuzonam can be synthesized through several methods, with one prominent approach involving microwave-assisted reactions. The synthesis typically begins with the reaction of 7-aminocephalosporanic acid and a thiazole derivative, specifically 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester. The process includes the following steps:

  1. Preparation: Weighing and mixing the reactants (7-aminocephalosporanic acid and the thiazole derivative) along with triethylamine as a catalyst.
  2. Microwave Reaction: The mixture is subjected to microwave irradiation at varying power levels (450W, 800W, 1000W) for specific durations (2-5 minutes), which facilitates rapid reaction kinetics.
  3. Isolation: After the reaction, the product is washed with cold water, dissolved in ethyl acetate, and precipitated using petroleum ether to obtain cefuzonam as a white solid .
Chemical Reactions Analysis

Reactions and Technical Details

Cefuzonam participates in several chemical reactions typical of beta-lactam antibiotics:

  • Oxidation: Involves adding oxygen or removing hydrogen from the compound.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Functional groups can be replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions can lead to various derivatives of cefuzonam, potentially enhancing its antibacterial properties .

Mechanism of Action

Process and Data

Cefuzonam exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.

The subcellular localization of cefuzonam is predominantly within the bacterial cell wall, where it effectively interferes with the synthesis process. This mechanism positions cefuzonam as a critical therapeutic agent against resistant strains of bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 513 g/mol
  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents like ethyl acetate; limited solubility in water
  • Stability: Stable under acidic conditions but susceptible to hydrolysis by beta-lactamase enzymes

These properties are essential for determining the formulation and delivery methods for cefuzonam in clinical settings .

Applications

Scientific Uses

Cefuzonam has significant applications in treating bacterial infections caused by susceptible strains, particularly those resistant to other antibiotics due to its unique mechanism of action. It is under investigation for its effectiveness against multidrug-resistant pathogens in both clinical and research settings.

Additionally, cefuzonam's synthesis methods are being explored for potential industrial applications, allowing for efficient large-scale production while maintaining high purity levels .

Introduction to Cefuzonam

Classification Within the Cephalosporin Family

Cefuzonam occupies a distinctive position in cephalosporin classification systems, with sources variably describing it as either second-generation or third-generation based on its antimicrobial spectrum and historical development timeline. This discrepancy arises from its transitional properties that bridge generational characteristics [1] [2]. Like established second-generation cephalosporins, cefuzonam maintains moderate Gram-positive coverage while exhibiting enhanced Gram-negative activity compared to first-generation agents. However, its expanded efficacy against Pseudomonas aeruginosa and other resistant Enterobacteriaceae aligns with third-generation attributes [2] [4].

The compound's structural features include:

  • A methoxyimino moiety at the C-7 position providing β-lactamase stability
  • A thiadiazolylthio-methyl group at C-3 enhancing Gram-negative penetration
  • Distinctive thiadiazole and aminothiazole rings optimizing binding affinity to penicillin-binding proteins (PBPs) [1] [6]

Cefuzonam primarily targets PBP-1a, PBP-1b, and PBP-3 in Gram-negative bacteria, with additional affinity for PBP-2 in Staphylococcus aureus. This binding profile results in potent inhibition of the final transpeptidation step in peptidoglycan synthesis, causing bacterial cell lysis through autolytic enzyme activation [2] [4]. Its spectrum encompasses clinically significant pathogens including methicillin-susceptible Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. Notably, it maintains efficacy against many ampicillin-resistant strains and certain extended-spectrum β-lactamase producers [2] [6] [8].

Table 1: Cefuzonam Classification Within Cephalosporin Generations

GenerationRepresentative AgentsCefuzonam Alignment
FirstCefazolin, CephalexinLimited Gram-negative coverage
SecondCefuroxime, CefoxitinModerate Gram-positive with expanded Gram-negative activity
ThirdCeftriaxone, CeftazidimeEnhanced Gram-negative and pseudomonal coverage
Cefuzonam PositionBridges second and third generation with expanded Gram-negative spectrum including P. aeruginosa [1] [2] [4]

Table 2: Antibacterial Spectrum of Cefuzonam

Bacterial SpeciesMIC Range (μg/mL)Spectrum Characteristics
Staphylococcus aureus (MSSA)0.63-2Potent activity against methicillin-sensitive strains
Streptococcus pneumoniae≤1Includes penicillin-intermediate strains
Escherichia coli0.1-4Effective against many ampicillin-resistant isolates
Klebsiella pneumoniae0.1-2Includes ESBL-producing strains
Pseudomonas aeruginosa1-16Moderate activity, strain-dependent
Neisseria gonorrhoeae0.25-1Includes penicillin-resistant strains
Proteus mirabilis≤0.5Consistent high susceptibility [2] [6] [8]

Historical Development and Approval Timeline

The development of cefuzonam emerged from the global pharmaceutical industry's response to the escalating challenge of β-lactamase-mediated resistance in the 1980s. Japanese researchers spearheaded its discovery and early clinical evaluation, with Takeda Chemical Industries filing key patents [1] [2]. The compound was designated the international nonproprietary name (INN) "cefuzonam" and assigned the chemical registry number 82219-78-1, establishing its unique identity within the cephalosporin class [1] [6].

Landmark clinical evaluations occurred throughout 1987, with pivotal studies published in the Japanese Journal of Antibiotics:

  • March 1987: Pharmacokinetic and clinical evaluations in pediatric populations demonstrated 95% efficacy across 22 cases of pneumonia, sepsis, urinary tract infections, and soft tissue infections. These studies established serum half-life values of 1.04-1.33 hours in children with normal renal function [5].
  • December 1987: Comprehensive reviews established cefuzonam's microbiological profile and positioning within antimicrobial therapy frameworks, particularly highlighting its stability against various β-lactamases [1].

Unlike later cephalosporins such as cefiderocol (FDA-approved in 2019), cefuzonam never achieved regulatory approval in Western markets [4]. Its primary commercialization occurred in Japan and select Asian countries under trade names including Cefuzonam Sodium. The divergent regulatory pathways reflect regional differences in infectious disease epidemiology and resistance patterns during the late 20th century [2].

Table 3: Historical Development Timeline of Cefuzonam

YearDevelopment MilestoneSignificance
Early 1980sDiscovery and patent filingTakeda Chemical Industries
1987Comprehensive clinical trials in JapanEstablishment of efficacy and safety profiles
March 1987Pediatric pharmacokinetic studiesDetermination of serum half-life (1.04-1.33 hours)
December 1987Antimicrobial profile publicationClassification as second-generation cephalosporin
Post-1987Limited regional commercializationPrimarily available in Japanese markets
2019FDA approval of cefiderocolContextualization as contemporary siderophore cephalosporin [1] [4] [5]

Global Pharmacological Significance

Cefuzonam's pharmacological importance extends beyond direct bactericidal activity to encompass distinctive pharmacokinetic and resistance-overcoming properties. The compound achieves rapid serum concentrations following parenteral administration, with therapeutic levels sustained longer than many contemporary cephalosporins due to relatively limited plasma protein binding [2] [5]. Its volume of distribution facilitates penetration into respiratory tissues, hepatobiliary structures, and soft tissues, underpinning its clinical utility in site-specific infections including tonsillitis, pneumonia, and intra-abdominal infections [6] [8].

Key pharmacological advantages include:

  • β-Lactamase Stability: The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl side chain confers resistance to hydrolysis by common TEM and SHV enzymes, extending utility against ampicillin-resistant Enterobacteriaceae [1] [4].
  • Mechanism Against Resistance: While not a siderophore cephalosporin like cefiderocol, cefuzonam's thiadiazolylthio-methyl group enhances penetration through porin channels in Gram-negative bacteria, partially overcoming porin-deficiency resistance mechanisms [2] [4].
  • Anti-inflammatory Potential: Emerging evidence suggests immunomodulatory effects at infection sites, potentially reducing inflammatory cytokine production independent of direct antibacterial activity [8].

Cefuzonam maintains clinical relevance in settings with high prevalence of difficult-to-treat Gram-negative pathogens. Its activity against Pseudomonas aeruginosa (MIC 1-16 μg/mL) positions it between second-generation agents (limited pseudomonal coverage) and third-generation cephalosporins like ceftazidime [2] [4] [6]. Furthermore, research indicates preserved efficacy against specific extended-spectrum β-lactamase (ESBL) producers, though susceptibility varies regionally based on prevalent enzyme types. This variable activity underscores its role as an epidemiologically tailored therapeutic option rather than a universal broad-spectrum agent [2] [8].

Properties

CAS Number

82219-78-1

Product Name

Cefuzonam

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H15N7O5S4

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1

InChI Key

CXHKZHZLDMQGFF-ZSDSSEDPSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O

Synonyms

7 beta-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((1,2,3-thiadiazol-5-yl)thiomethyl)ceph-3-em-4-carboxylic acid
7-(2-(2-amino-4-thiazolyl)-2-methoxyiminoacetamido)-3-((1,2,3-thiadiazol-5-yl)thiomethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
cefuzonam
cefuzoname

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.